molecular formula C14H13F3N2O3 B2959303 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE CAS No. 1421472-95-8

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE

Cat. No.: B2959303
CAS No.: 1421472-95-8
M. Wt: 314.264
InChI Key: MGOSAJOJTXTJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 3-methyl-1,2-oxazol-5-yl ethyl group at the N-position and a trifluoromethoxy group at the para position of the benzene ring.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-9-8-12(22-19-9)6-7-18-13(20)10-2-4-11(5-3-10)21-14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSAJOJTXTJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The compound’s closest structural analogs are found in , which lists benzamide derivatives with heterocyclic substituents (e.g., thienylmethylthio, oxadiazolylmethylthio). Key differences include:

Compound ID () Substituents Key Structural Features
15 Thienylmethylthio, cyano-pyridinyl Thiophene ring introduces sulfur-based reactivity; cyano group enhances polarity
20 Isoxazolylmethylthio, nitrophenyl Nitro group may confer electron-withdrawing effects, altering binding kinetics
45 Oxadiazolylmethylthio, dichloropyridinyl Chlorine atoms increase hydrophobicity; oxadiazole offers rigidity

Key Distinctions :

  • The trifluoromethoxy group is more lipophilic and metabolically stable compared to nitro (compound 20) or cyano (compound 15) substituents .

Comparison with Pesticide Benzamides ()

Benzamide derivatives in are primarily pesticidal (e.g., etobenzanid, sulfentrazone). Structural contrasts include:

Compound () Substituents Application
Etobenzanid Dichlorophenyl, ethoxymethoxy Herbicide
Sulfentrazone Difluoromethyl-triazolyl, methanesulfonamide Herbicide

Key Differences :

  • The target compound lacks chlorinated aromatic rings or sulfonamide groups , which are critical for pesticidal activity.
  • The trifluoromethoxy group may reduce soil adsorption compared to ethoxymethoxy (etobenzanid), favoring therapeutic use .

Functional and Pharmacological Comparisons

Therapeutic Potential vs. Kinase Inhibitors ()

The compound in (PDB ligand I02) shares a benzamide backbone but includes oxadiazole and fluorophenyl groups. Key contrasts:

  • I02 : Chiral centers and sulfonamide groups enable precise kinase inhibition.
  • Target Compound : The ethyl linker and oxazole may reduce steric hindrance, favoring interactions with less constrained targets (e.g., GPCRs) .

Application-Based Comparison

Compound Type Primary Applications Substituent Influence
Target Compound Therapeutic (hypothesized) Oxazole for target binding; trifluoromethoxy for stability
Analogs Cancer, viral infections (patented) Thienyl/oxadiazole for enzyme inhibition
Compounds Pesticidal Chlorine/sulfonamide for herbicidal activity
Compound Kinase inhibition Oxadiazole and fluorophenyl for specificity

Research Findings and Gaps

  • Contradictions : The same benzamide scaffold appears in pesticidal () and therapeutic () contexts, highlighting substituent-dependent bioactivity.
  • Unanswered Questions: No direct data on the target compound’s efficacy, toxicity, or specific targets exists in the provided evidence.

Biological Activity

N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]-4-(Trifluoromethoxy)Benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, herbicidal properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16F3N3O\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}

Immunomodulatory Properties

Research has indicated that isoxazole derivatives, including those similar to this compound, exhibit significant immunomodulatory effects. In a study examining various isoxazole compounds, it was found that certain derivatives could influence T-cell populations and enhance antibody production:

  • Case Study : A derivative similar to this compound was shown to increase the percentage of mature CD4+ and CD8+ T cells in mice. This suggests a potential role in enhancing cellular immune responses, which could be beneficial in therapeutic contexts for immune-related diseases .

Herbicidal Activity

The compound has also been explored for its herbicidal properties. Isoxazole derivatives are known for their ability to inhibit specific biochemical pathways in plants:

  • Mechanism of Action : The herbicidal activity is primarily attributed to the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for branched-chain amino acid biosynthesis in plants. Compounds that target this pathway can effectively reduce weed populations while having minimal effects on crops .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Study Biological Activity Findings
Study 1ImmunomodulationIncreased CD4+ and CD8+ T cell populations; enhanced antibody production
Study 2Herbicidal efficacyInhibition of ALS; effective against specific weed species
Study 3CytotoxicityInduced apoptosis in cancer cell lines at specific concentrations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.